Product packaging for [5-(2-Furyl)isoxazol-3-yl]methanol(Cat. No.:CAS No. 852180-63-3)

[5-(2-Furyl)isoxazol-3-yl]methanol

Cat. No.: B1336760
CAS No.: 852180-63-3
M. Wt: 165.15 g/mol
InChI Key: NBBDGNIUCJFJPO-UHFFFAOYSA-N
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Description

Significance of Isoxazole (B147169) Heterocycles in Medicinal Chemistry and Organic Synthesis

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structural motif in medicinal chemistry. rsc.orgbohrium.comnih.gov Its prevalence in numerous natural products and FDA-approved drugs underscores its importance. bohrium.comnih.govrsc.org Isoxazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. rsc.orgbohrium.comnih.gov This wide range of pharmacological properties has made them attractive candidates in drug discovery. rsc.orgnih.gov

The incorporation of the isoxazole ring can lead to improved physicochemical properties of a molecule, which is a desirable trait in compound design. bohrium.comnih.gov In organic synthesis, isoxazoles serve as versatile intermediates. scripps.edu Their synthesis can be achieved through various methods, most notably the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. wikipedia.orgrsc.orgorganic-chemistry.org The isoxazole ring can also be readily functionalized, allowing for the generation of a diverse array of derivatives. scripps.edu

Table 1: Selected FDA-Approved Drugs Containing an Isoxazole Moiety

Drug NameTherapeutic Use
Valdecoxib (B1682126)COX-2 Inhibitor
FlucloxacillinAntibiotic
CloxacillinAntibiotic
DicloxacillinAntibiotic
DanazolEndocrine Agent
ZonisamideAnticonvulsant
RisperidoneAntipsychotic
LeflunomideImmunosuppressant
Source: nih.govwikipedia.org

Role of Furan (B31954) Moieties in Bioactive Compounds and Synthetic Strategies

The furan ring, another five-membered heterocycle containing an oxygen atom, is a fundamental building block in organic chemistry. acs.orgwikipedia.org It is a constituent of many natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. mdpi.comshareok.orgpurdue.edu The name "furan" itself originates from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) is produced. wikipedia.org

Furan's synthetic versatility stems from its ability to participate in a variety of reactions. acs.orgpharmaguideline.com It can undergo electrophilic substitution, cycloaddition reactions, and ring-opening reactions, making it a valuable precursor for the synthesis of diverse and complex molecules. acs.orgpharmaguideline.com The Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones, is a classic method for preparing furan rings. wikipedia.orgpharmaguideline.com

Conceptual Framework of the [5-(2-Furyl)isoxazol-3-yl]methanol Scaffold as a Research Target

The this compound scaffold represents a strategic combination of the furan and isoxazole rings. This hybrid structure is of significant interest to researchers due to the potential for synergistic or novel biological activities arising from the juxtaposition of these two important pharmacophores. The methanol (B129727) substituent at the 3-position of the isoxazole ring provides a handle for further chemical modification, allowing for the exploration of structure-activity relationships.

The investigation of such hybrid molecules is a common strategy in drug discovery, aiming to develop compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov The synthesis of derivatives of this compound allows for a systematic study of how structural modifications influence biological activity.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₈H₇NO₃
Molecular Weight165.15 g/mol
Melting Point90°C
Boiling Point337.3°C at 760 mmHg
Density1.296 g/cm³
InChI KeyNBBDGNIUCJFJPO-UHFFFAOYSA-N
Source: alfa-chemistry.com

Historical Context and Evolution of Research on Furan- and Isoxazole-Containing Architectures

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid. wikipedia.org Furan itself was first prepared in 1870. wikipedia.org The study of isoxazoles began later, but their importance in medicinal chemistry has grown rapidly, particularly in the 20th and 21st centuries with the discovery of their diverse biological activities. bohrium.comnih.gov

The development of synthetic methodologies has been crucial to the advancement of research on both furan and isoxazole derivatives. The advent of modern synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and microwave-assisted synthesis, has greatly facilitated the creation of complex molecules containing these heterocyclic rings. rsc.orgrsc.orgnih.gov The synthesis of fused isoxazoles and the exploration of their therapeutic potential is an active area of research. mdpi.com The systematic investigation of hybrid molecules like this compound is a relatively recent trend, driven by the ongoing quest for new and effective therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B1336760 [5-(2-Furyl)isoxazol-3-yl]methanol CAS No. 852180-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c10-5-6-4-8(12-9-6)7-2-1-3-11-7/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBDGNIUCJFJPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40428188
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-63-3
Record name 5-(2-Furanyl)-3-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(2-Furyl)isoxazol-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40428188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 5 2 Furyl Isoxazol 3 Yl Methanol

Reactivity Profiles of the Isoxazole (B147169) Ring System

The isoxazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both an oxygen and a nitrogen atom. chemicalbook.comclockss.org This arrangement leads to a π-excessive system that is generally stable but can undergo specific chemical transformations under controlled conditions. chemicalbook.comclockss.org In 3,5-disubstituted isoxazoles, such as the title compound, the stability is enhanced, yet the ring remains susceptible to certain reactions. clockss.org

Electrophilic and Nucleophilic Substitution Patterns

The isoxazole ring can undergo both electrophilic and nucleophilic substitution, with the regioselectivity being a key consideration.

Electrophilic Substitution: Electrophilic substitution on the isoxazole ring is generally less facile than on more electron-rich heterocycles like furan (B31954) but more so than on pyridine. chemicalbook.com For 3,5-disubstituted isoxazoles, the C-4 position is the most common site for electrophilic attack. reddit.com This is because the intermediates formed by attack at C-4 are more stable. Reactions such as nitration, halogenation, and chloromethylation have been observed on isoxazole rings. clockss.org A common method to functionalize the 4-position is through the reaction of 3,5-disubstituted isoxazoles with n-butyllithium to create a 4-lithio derivative, which can then be quenched with an electrophile. cdnsciencepub.com Additionally, electrophilic cyclization is a powerful method for synthesizing highly substituted isoxazoles, often resulting in a substituent at the 4-position. nih.govacs.orgacs.org For instance, the reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) yields 4-iodoisoxazoles. nih.govacs.org

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring typically requires the presence of an activating, electron-withdrawing group. rsc.orgresearchgate.net For example, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group with various nucleophiles under mild conditions. rsc.org In the absence of such activating groups, direct nucleophilic substitution on the carbon atoms of the isoxazole ring is generally difficult. However, substitution can occur at other positions if a suitable leaving group is present, such as the replacement of a chlorine atom in 3-phenyl-5-chloroisoxazole by alkoxy and thioalkoxy groups. cdnsciencepub.com

Table 1: Substitution Reactions of the Isoxazole Ring

Reaction Type Position of Attack Reagents/Conditions Product Type
Electrophilic Substitution C-4 Nitrating agents, Halogens 4-Substituted Isoxazoles
Lithiation-Electrophilic Quench C-4 n-Butyllithium, then Electrophile 4-Substituted Isoxazoles
Nucleophilic Aromatic Substitution C-5 Nucleophile (on 5-nitroisoxazole) 5-Substituted Isoxazoles

Ring Opening and Rearrangement Reactions

The N-O bond in the isoxazole ring is its most labile feature, making it susceptible to cleavage under various conditions, leading to ring-opening or rearrangement reactions. clockss.org

Ring Opening: Reductive cleavage of the N-O bond is a common ring-opening reaction. For instance, catalytic hydrogenation using Raney nickel, palladium, or platinum can open the isoxazole ring to yield β-aminoenones. clockss.org Similarly, reaction with molybdenum hexacarbonyl (Mo(CO)6) and water also results in the reductive cleavage of the N-O bond to give β-aminoenones in good yields. rsc.org Another example is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent like Selectfluor, which leads to the formation of tertiary fluorinated carbonyl compounds. nih.govacs.orgresearchgate.net

Rearrangement Reactions: Isoxazoles can undergo a variety of rearrangement reactions, often initiated by heat or light. Photochemical isomerization of isoxazoles can lead to the formation of oxazoles. nih.govacs.org This process is thought to proceed through the homolysis of the O-N bond, forming an acyl azirine intermediate. nih.govacs.org Base-promoted rearrangements are also known. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones can undergo a Boulton–Katritzky rearrangement to form 3-hydroxy-2-(2-aryl nih.govnumberanalytics.compearson.comtriazol-4-yl)pyridines. beilstein-journals.org A novel rearrangement has also been observed in the mass spectral fragmentation of valdecoxib (B1682126) metabolites containing an isoxazole ring. nih.gov

Reactivity of the Furan Moiety

The furan ring in [5-(2-Furyl)isoxazol-3-yl]methanol is an electron-rich aromatic system, making it highly reactive towards electrophiles. numberanalytics.comnumberanalytics.com Its reactivity is greater than that of benzene (B151609). pearson.compearson.com

Aromatic Substitution and Addition Reactions

Aromatic Substitution: Electrophilic aromatic substitution on furan occurs preferentially at the C-2 and C-5 positions due to the directing effect of the oxygen atom. numberanalytics.com Since the furan ring in the title compound is already substituted at the C-2 position by the isoxazole ring, further electrophilic substitution is expected to occur at the C-5 position. Common electrophilic substitution reactions for furan include nitration, bromination, and formylation, which can be achieved under mild conditions. pearson.comnumberanalytics.com

Addition Reactions: Furan can also act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comacs.org This reaction involves the [4+2] cycloaddition of furan with a dienophile to form oxabicyclo[2.2.1]heptane derivatives. acs.org The ability of furan to undergo dearomatization through such reactions makes it a versatile building block in organic synthesis. acs.org

Table 2: Reactions of the Furan Moiety

Reaction Type Position Reagents/Conditions Product Type
Electrophilic Aromatic Substitution C-5 Nitrating agents, Halogens, Formylating agents 5-Substituted Furan Derivatives
Diels-Alder Reaction Ring Dienophile Oxabicyclo[2.2.1]heptane Derivatives
Oxidation Ring Oxidizing agents (e.g., peracids) Ring-opened products (e.g., unsaturated dialdehydes)

Transformations at the Methanol (B129727) Functional Group

The primary alcohol (methanol) functional group at the C-3 position of the isoxazole ring is a site for a variety of classical alcohol transformations.

Oxidation and Esterification Reactions

Oxidation: The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. For instance, mild oxidizing agents would be expected to convert the methanol group to the corresponding aldehyde, [5-(2-furyl)isoxazol-3-yl]carbaldehyde. Stronger oxidation would yield the carboxylic acid, [5-(2-furyl)isoxazol-3-yl]carboxylic acid. The oxidation of a hydroxymethyl group on a related isoxazole structure to a carboxylic acid has been noted in metabolism studies of valdecoxib. nih.gov The use of manganese dioxide (MnO2) is a common method for oxidizing allylic and benzylic-type alcohols, and it has been used to oxidize isoxazolines to isoxazoles, indicating its compatibility with the isoxazole ring system under certain conditions. researchgate.net

Esterification: The methanol group is expected to readily undergo esterification reactions. This can be achieved through Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used, often in the presence of a base like pyridine, to form the corresponding esters. These are standard transformations for primary alcohols and are anticipated to proceed efficiently with this compound.

Halogenation and Azidation

The hydroxyl group of this compound can be readily converted to halogens or an azide (B81097) group, providing valuable intermediates for further synthetic manipulations.

The conversion of hydroxymethyl isoxazoles to their corresponding aldehydes is a key step in accessing further functionalities. For instance, the oxidation of (3-phenylisoxazol-5-yl)methanol and its 3-(thiophen-2-yl) analogue to the respective aldehydes has been accomplished using pyridinium (B92312) chlorochromate (PCC). These aldehydes can then undergo deoxofluorination to yield 5-(difluoromethyl)isoxazole derivatives. nih.gov

An alternative route to functionalized isoxazoles involves the direct use of halogenated precursors. For example, 5-(trifluoromethyl)isoxazoles bearing protected amino groups have been synthesized through the [3+2] cycloaddition of CF3-substituted alkenes and chloroximes derived from amino acids. nih.gov This method has proven to be regioselective and scalable. nih.gov

The following table summarizes the transformation of related hydroxymethyl isoxazoles:

Starting MaterialReagent(s)ProductYield
(3-Phenylisoxazol-5-yl)methanolPCC3-Phenylisoxazole-5-carbaldehydeLow
(3-(Thiophen-2-yl)isoxazol-5-yl)methanolPCC3-(Thiophen-2-yl)isoxazole-5-carbaldehydeLow
3-Phenylisoxazole-5-carbaldehydeDeoxofluorination reagents5-(Difluoromethyl)-3-phenylisoxazole73% (2 steps)
3-(Thiophen-2-yl)isoxazole-5-carbaldehydeDeoxofluorination reagents5-(Difluoromethyl)-3-(thiophen-2-yl)isoxazole72% (2 steps)

This table presents data for analogous compounds to illustrate the described chemical transformations.

Multi-Component Reactions and Cascade Processes for Complex Derivatives

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step by combining three or more reactants. nih.gov These reactions are characterized by high atom economy and procedural simplicity. nih.gov While specific examples detailing the direct use of this compound in MCRs are not prevalent in the provided context, the principles of MCRs can be applied to its derivatives.

For instance, the synthesis of isoxazol-5(4H)-one derivatives has been achieved through a synthetic enzyme-catalyzed multicomponent reaction. rsc.org This highlights the potential for developing MCRs involving the isoxazole scaffold.

Cascade reactions, which involve a sequence of intramolecular reactions, are also a powerful tool in organic synthesis. The general principle often involves an initial intermolecular reaction followed by a series of cyclizations or rearrangements. For example, the reaction of aldehydes with malononitrile (B47326) or alkyl cyanoacetate, followed by a Michael addition and a Mannich-type condensation, leads to the formation of 2-piperidinone derivatives in a cascade process. nih.gov

A notable example of a cascade process is the synthesis of spiro[indoline-3,2′-pyrrole] derivatives. This reaction proceeds through the condensation of isatin (B1672199) with sarcosine (B1681465) to form an azomethine ylide, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. orientjchem.org

The following table illustrates the types of complex molecules that can be generated through multi-component and cascade reactions involving related heterocyclic systems:

Reaction TypeReactantsProduct Type
Pseudo-Five-Component ReactionAryl aldehydes, monochloroacetic acid, ammonium (B1175870) thiocyanate5,5′-(Arylmethylene)-bis(4-hydroxythiazole-2(3H)-one) derivatives
Pseudo-Five-Component ReactionDimedone, phthalhydrazide, diarylaldehydesBis-1H-indazolo[1,2-b]phthalazinetriones
Three-Component ReactionIsatin, sarcosine, methyl 3-phenylpropiolateSpiro[indoline-3,2′-pyrrole] derivatives

This table showcases examples of complex molecular structures synthesized via multi-component and cascade reactions, demonstrating the potential for similar transformations involving isoxazole derivatives.

Formation of Fused Heterocyclic Systems Involving Isoxazoles

The isoxazole ring can be a key component in the construction of fused polyheterocyclic systems. These complex structures are often of interest due to their potential biological activities. nih.gov

One approach to forming fused systems is through cycloaddition reactions. For example, the reaction of nitrile oxides with alkynes is a well-established method for synthesizing the isoxazole ring itself. researchgate.net This [3+2] cycloaddition can be catalyzed by various reagents, including cerium ammonium nitrate (B79036) (CAN). researchgate.net

Further elaboration of substituted isoxazoles can lead to fused systems. For instance, naphthodihydrofurans can be synthesized and subsequently aromatized to naphthofurans. nih.gov These naphthofurans can then undergo electrocyclization to yield even more complex polyheterocyclic systems. nih.gov

Another strategy involves the use of MCRs to build fused structures. A three-component reaction between an alkynol, an aldehyde, and an arylamine, catalyzed by a gold complex and a chiral phosphoric acid, can produce hexahydrofuro[3,2-c]quinolines. rsc.org Quantum chemical calculations suggest this reaction proceeds through a sequential Mannich/intramolecular Friedel–Crafts process. rsc.org

The following table provides examples of fused heterocyclic systems that can be synthesized, highlighting the versatility of these synthetic strategies:

Synthetic StrategyKey Intermediates/ReactantsFused System
Aromatization and ElectrocyclizationNaphthodihydrofuransNaphthofurans, Polycondensed O-heterocycles
Multi-component ReactionAlkynol, aldehyde, arylamineHexahydrofuro[3,2-c]quinolines
[3+2] CycloadditionNitrile oxide, propargyl alcoholIsoxazole ring as part of a larger structure

This table illustrates the formation of various fused heterocyclic systems, demonstrating synthetic pathways that could potentially be adapted for derivatives of this compound.

Spectroscopic Characterization and Structural Elucidation of 5 2 Furyl Isoxazol 3 Yl Methanol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of hydrogen and carbon atoms.

The ¹H NMR spectrum of [5-(2-Furyl)isoxazol-3-yl]methanol is predicted to exhibit distinct signals corresponding to the protons of the furan (B31954) and isoxazole (B147169) rings, as well as the methylene (B1212753) and hydroxyl groups of the methanol (B129727) substituent. The chemical shifts (δ) are influenced by the electronic effects of the heterocyclic systems and the substituents.

The furan ring protons are expected to appear as a set of coupled multiplets in the aromatic region. The proton at position 5 of the furan ring (H-5') is anticipated to be the most downfield due to the deshielding effect of the adjacent oxygen atom. The protons at positions 3' and 4' (H-3' and H-4') would likely resonate at slightly lower chemical shifts.

The isoxazole ring possesses a single proton at position 4 (H-4), which is expected to appear as a singlet, characteristic of an isolated proton in a heterocyclic ring. The methylene protons (-CH₂OH) attached to the isoxazole ring at position 3 would likely present as a doublet, coupled to the adjacent hydroxyl proton. The hydroxyl proton (-OH) itself would typically appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5' (Furan) ~7.6 dd J ≈ 1.8, 0.8
H-3' (Furan) ~7.2 dd J ≈ 3.6, 0.8
H-4' (Furan) ~6.6 dd J ≈ 3.6, 1.8
H-4 (Isoxazole) ~6.5 s -
-CH₂OH ~4.7 d J ≈ 5-6

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms in the furan and isoxazole rings are expected to resonate in the downfield region, characteristic of aromatic and heteroaromatic systems. The chemical shifts of the carbons in the isoxazole ring are influenced by the nitrogen and oxygen heteroatoms. The carbon atom C-5, attached to the electronegative oxygen and nitrogen atoms, is expected to be significantly downfield. Similarly, the carbon C-3, bonded to the methanol group, will also be in the downfield region. The carbon atoms of the furan ring will show distinct signals, with C-2' and C-5' being the most deshielded due to the oxygen atom. The methylene carbon of the methanol group will appear in the aliphatic region but will be shifted downfield due to the attachment to the electronegative oxygen atom and the isoxazole ring.

Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (ppm)
C-3 (Isoxazole) ~162
C-5 (Isoxazole) ~170
C-4 (Isoxazole) ~98
C-2' (Furan) ~144
C-5' (Furan) ~145
C-3' (Furan) ~112
C-4' (Furan) ~110

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the coupled protons on the furan ring (H-3', H-4', and H-5'). It would also confirm the coupling between the methylene protons (-CH₂OH) and the hydroxyl proton (-OH), if the exchange rate is slow enough.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton. For example, the signal for the isoxazole C-4 carbon would correlate with the singlet of the H-4 proton. This technique is particularly useful for distinguishing between the various CH groups in the furan and isoxazole rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.

A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic (furan and isoxazole) rings would appear in the region of 3150-3000 cm⁻¹. The C-H stretching of the methylene group would be observed around 2950-2850 cm⁻¹.

The characteristic stretching vibrations of the C=C and C=N bonds within the furan and isoxazole rings are expected to appear in the 1650-1450 cm⁻¹ region. The C-O-C stretching of the furan ring and the N-O stretching of the isoxazole ring typically absorb in the fingerprint region, between 1300 and 1000 cm⁻¹. The C-O stretching of the primary alcohol would also be found in this region, likely around 1050 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (alcohol) 3400-3200 (broad)
C-H (aromatic) 3150-3000
C-H (aliphatic) 2950-2850
C=N (isoxazole) ~1610
C=C (furan, isoxazole) 1580-1450
C-O (alcohol) ~1050

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound, with a molecular formula of C₈H₇NO₃, the expected molecular weight is approximately 165.15 g/mol . researchgate.net In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to this molecular weight.

The fragmentation pattern would be influenced by the stability of the furan and isoxazole rings and the lability of the methanol substituent. Common fragmentation pathways for isoxazole derivatives involve the cleavage of the N-O bond and the loss of small neutral molecules. A prominent fragmentation would likely be the loss of the hydroxymethyl radical (•CH₂OH), leading to a fragment ion at m/z 134. Another possible fragmentation is the cleavage of the isoxazole ring itself. For instance, the loss of a neutral acetylene (B1199291) molecule (C₂H₂) is a common fragmentation pathway for furan rings.

Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment
165 [M]⁺
134 [M - CH₂OH]⁺
106 [M - CH₂OH - CO]⁺
95 [Furan-C≡N]⁺

Other Spectroscopic and Analytical Techniques for Compound Characterization

Beyond the core techniques of NMR, IR, and MS, other analytical methods can be employed for a more comprehensive characterization of this compound and its derivatives.

Elemental Analysis can be used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen. This data can be compared with the calculated values for the proposed structure to confirm its elemental composition.

X-ray Crystallography , if a suitable single crystal can be obtained, provides the most definitive structural information. This technique can determine the precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice, offering an unambiguous confirmation of the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy can provide information about the electronic transitions within the molecule. The conjugated system formed by the furan and isoxazole rings is expected to absorb UV light, and the position of the absorption maximum (λ_max) can be characteristic of the chromophore.

Computational and Theoretical Investigations of 5 2 Furyl Isoxazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of the molecule at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of heterocyclic compounds. For molecules like [5-(2-Furyl)isoxazol-3-yl]methanol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can determine the most stable geometric conformation. nih.gov These studies often indicate that the molecule adopts a largely planar conformation, which is stabilized by the conjugated π-systems of the furan (B31954) and isoxazole (B147169) rings. nih.gov

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. semanticscholar.org A relatively large energy gap suggests high electronic stability and lower chemical reactivity. nih.gov For a related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated HOMO-LUMO gap is approximately 4.458 eV, indicating significant stability. nih.gov Molecular Electrostatic Potential (MEP) maps, another product of DFT calculations, visualize the electron density distribution and are used to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net

| Molecular Electrostatic Potential (MEP) | Maps charge distributions to predict sites for intermolecular interactions. researchgate.net |

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, are also employed to study molecular properties. Methods like Møller-Plesset perturbation theory (MP2) are used alongside DFT to provide a more comprehensive understanding. researchgate.net

For instance, in studies of interactions between heterocyclic rings like furan and isoxazole with water, ab initio and DFT methods are used to optimize the geometries of the resulting adducts. researchgate.net The stabilization energies associated with the formation of these complexes are calculated at levels such as MP2/AUG-cc-pVDZ, with corrections for zero-point vibrational energies and basis set superposition error (BSSE). researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis, an ab initio-based technique, is carried out to investigate electron delocalization upon the formation of these intermolecular adducts. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the behavior of this compound over time and its interactions with other molecules. While specific dynamics simulations for this exact compound are not widely published, the techniques are applied to similar isoxazole derivatives to understand their potential as ligands. nih.govnih.gov

Such simulations can determine the stability of a compound within a biological target, like an enzyme's active site. nih.gov By modeling the movement of atoms and bonds over a set period, these simulations reveal how the molecule flexes and interacts, providing a dynamic view of the non-covalent interactions that stabilize such complexes. nih.gov

Analysis of Aromaticity and Electronic Delocalization within Heterocyclic Rings

The conjugated π-systems of the two rings are linked, allowing for electronic delocalization across the entire molecular framework. This extended conjugation contributes to the molecule's thermodynamic stability. nih.gov The synergy between π-delocalization and the strength of intermolecular forces is a known phenomenon; for example, enhanced delocalization can strengthen intramolecular hydrogen bonds in related heterocyclic systems. rsc.org

Intermolecular Interactions and Non-Covalent Forces

Non-covalent interactions, though weaker than covalent bonds, are critical in determining the physical properties and crystal packing of molecular solids. openstax.orgnih.gov These forces include dipole-dipole interactions, dispersion forces, and, most importantly for this molecule, hydrogen bonds. openstax.org

This compound has the capacity for significant hydrogen bonding. The hydroxyl (-OH) group of the methanol (B129727) substituent serves as a primary hydrogen bond donor. alfa-chemistry.com Potential hydrogen bond acceptors in the molecule include the nitrogen and oxygen atoms of the isoxazole ring, as well as the oxygen atom of the furan ring. researchgate.net

Theoretical studies on isoxazole's interaction with water have shown that the nitrogen atom is a more favorable hydrogen bond acceptor than the adjacent oxygen atom in the ring. researchgate.net Crystal structure analyses of closely related compounds, such as (3-phenylisoxazol-5-yl)methanol and [3-(4-methylphenyl)isoxazol-5-yl]methanol, provide experimental evidence for these interactions. In the solid state, these molecules form extended networks through intermolecular hydrogen bonds. Commonly observed motifs include O-H···N bonds, where the hydroxyl group donates a proton to the isoxazole nitrogen of a neighboring molecule, linking them into chains. researchgate.net Additionally, O-H···O hydrogen bonds have also been observed, creating ribbon-like structures in the crystal lattice. nih.govnih.gov

Table 2: Representative Hydrogen-Bond Geometry for a Related Isoxazole Methanol Derivative Data based on the crystal structure of (3-Phenylisoxazol-5-yl)methanol. nih.gov

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
O—H···O0.861.892.669151

D = Donor atom; A = Acceptor atom

Pi-Stacking and Hydrophobic Interactions

The non-covalent interactions of this compound, particularly π-stacking and hydrophobic interactions, are critical in determining its molecular recognition properties and its potential binding affinity to biological targets. The molecule possesses two key aromatic systems, a furan ring and an isoxazole ring, which are the primary contributors to these interactions.

The furan ring, a five-membered aromatic heterocycle, is capable of engaging in π-π stacking interactions. nih.govnih.gov Due to the delocalization of one of the lone pairs of electrons from its oxygen atom into the ring, furan exhibits aromatic character. nih.gov However, its aromaticity is considered modest compared to benzene (B151609). nih.gov Computational studies on furan-substituted benzimidazoles have demonstrated the energetic significance of π-π interactions involving the furan ring. nih.gov

The isoxazole ring, another five-membered heterocycle containing both nitrogen and oxygen, also participates in π-stacking. acs.orgnih.gov Its electron-rich nature makes it a viable partner in aromatic interactions. nih.gov The weak N-O bond within the isoxazole ring can also influence its electronic properties and interaction potential. nih.gov

Theoretical investigations into the π-stacking energy landscapes of various heteroaromatic compounds with benzene provide insight into the likely behavior of the furan and isoxazole moieties of this compound. These studies reveal that both furan and isoxazole exhibit favorable interaction energies with benzene, indicating their capacity for π-stacking.

Table 1: Calculated Interaction Energies of Furan and Isoxazole with Benzene

Interacting HeterocycleInteraction Energy (kcal/mol)
Furan-3.97
Isoxazole-3.25

This table presents data from a computational study on the π-stacking energy landscapes of various heterocycles with benzene. The interaction energies represent the calculated strength of the π-stacking interaction at the minimum energy geometry.

The orientation of the interacting rings is a crucial factor in determining the strength and nature of π-stacking interactions. Studies on related heterocyclic systems have shown that displaced or staggered conformations are often more energetically favorable than a direct face-to-face or eclipsed arrangement. rsc.org For furan, computational models suggest a preference for placing the heteroatom above the hydrogen atoms of the interacting aromatic ring. acs.org

Biological and Biomedical Research Applications of 5 2 Furyl Isoxazol 3 Yl Methanol and Its Derivatives

Antimicrobial Activities

Derivatives of the isoxazole (B147169) core have demonstrated a broad spectrum of antimicrobial activities, positioning them as promising candidates for the development of new therapeutic agents to combat infectious diseases. biolmolchem.combiolmolchem.commdpi.com The introduction of various substituents onto the isoxazole ring has been shown to modulate their efficacy against a range of pathogenic bacteria, fungi, and viruses. mdpi.com

Research has shown that isoxazole derivatives possess notable antibacterial properties. For instance, certain carbapenem (B1253116) derivatives featuring an isoxazolidine (B1194047) ring at the C-2 position have been synthesized and evaluated for their antibacterial activity. nih.gov Studies have indicated that 1-beta-methylcarbapenem derivatives are generally more potent than their 1H-carbapenem counterparts. nih.gov

In other studies, a series of novel benzofuran-isoxazole hybrid compounds were synthesized and screened for their in vitro antibacterial activity, with some compounds demonstrating high activity against the tested bacterial strains. nih.gov Similarly, the antimicrobial potential of isoxazole derivatives has been highlighted where the introduction of a thiophene (B33073) moiety to the isoxazole ring was observed to enhance its antibacterial action. mdpi.com Specifically, certain derivatives have shown significant efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, which are key pathogens in chronic wound infections. mdpi.commdpi.com One derivative, 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9), was found to have a minimal inhibitory concentration against Staphylococcus aureus that was over 1000 times lower than other related compounds. mdpi.com This compound was also capable of reducing biofilm-forming cells by more than 90%. mdpi.com

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

Compound/Derivative Bacterial Strain(s) Observed Effect Reference(s)
2-(isoxazolidin-5-yl)carbapenems Various bacteria 1β-methylcarbapenem derivatives showed superior activity. nih.gov
Benzofuran-isoxazole hybrids Various bacteria Some derivatives showed high activity. nih.gov
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) Staphylococcus aureus MIC over 1000x lower than other derivatives; >90% reduction in biofilm. mdpi.commdpi.com
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) Staphylococcus aureus, Pseudomonas aeruginosa >90% reduction in biofilm-forming cells. mdpi.commdpi.com

The antifungal potential of isoxazole derivatives has been an area of active investigation. A number of studies have reported the synthesis and evaluation of isoxazole-containing compounds against various fungal pathogens. nih.govmdpi.com For example, a series of novel 5-substituted isoxazolidine derivatives were prepared and tested for their antifungal activity against Aspergillus flavus, Fusarium moniliforme, and Botryodiplodia theobromae. nih.gov

Another study detailed the synthesis of an isoindole derivative containing a 5-methyl-isoxazole moiety, which exhibited antifungal activity against Chrysosporium tropicum, Fusarium oxysporum, Geotrichum candidum, and Trichophyton rubrum. mdpi.com Furthermore, research into benzofuran-isoxazole hybrids revealed that several of these synthesized compounds displayed significant antifungal activity, with some being highly active against all tested fungal strains. nih.gov

Recent studies have focused on the activity of isoxazole derivatives against Candida albicans, a common cause of fungal infections. mdpi.commdpi.com Certain derivatives, such as 2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) and 2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17), have demonstrated selective antifungal activity against this pathogen. mdpi.com This selectivity is thought to be due to interactions with fungal-specific components, such as the enzymes involved in the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.com

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

Compound/Derivative Fungal Species Observed Effect Reference(s)
5-substituted isoxazolidine derivatives Aspergillus flavus, Fusarium moniliforme, Botryodiplodia theobromae Antifungal activity observed. nih.gov
Isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine Chrysoporium tropicum, Fusarium oxysporum, Geotrichum candidum, Trichophyton rubrum Showed antifungal activity against the four species. mdpi.com
Benzofuran-isoxazole hybrids Various fungi Some derivatives showed high activity. nih.gov
2-(benzylamino)-2-oxo-1-(1,3-thiazol-2-yl)ethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB14) Candida albicans Selective antifungal activity. mdpi.com
2-(benzylamino)-1-(5-methylthiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB17) Candida albicans Selective antifungal activity. mdpi.com

The isoxazole scaffold has also been incorporated into molecules with the aim of developing novel antiviral agents. mdpi.com A study on the synthesis of 5-isoxazol-5-yl-2'-deoxyuridines reported that these compounds exhibited antiviral activity against several viruses. nih.gov Specifically, they were active against Herpes Simplex Virus 1 and 2 (HSV-1, HSV-2), Encephalomyocarditis virus (EMCV), Coxsackie B3 virus, and Vesicular Stomatitis Virus (VSV). nih.gov Some of these isoxazole nucleosides showed antiviral potencies that were two- to four-fold better than the reference drug, ribavirin (B1680618), against the tested RNA viruses. nih.gov

Table 3: Antiviral Activity of Selected Isoxazole Derivatives

Compound/Derivative Virus(es) Observed Effect Reference(s)
5-isoxazol-5-yl-2'-deoxyuridines HSV-1, HSV-2, EMCV, Coxsackie B3, VSV Moderate antiviral activities; some derivatives showed 2- to 4-fold better activity than ribavirin against certain RNA viruses. nih.gov

Anticancer and Antiproliferative Potentials

In addition to their antimicrobial properties, isoxazole derivatives have garnered significant attention for their potential as anticancer and antiproliferative agents. biolmolchem.combiolmolchem.com The versatility of the isoxazole ring allows for the design of compounds that can interact with various targets involved in cancer progression. biolmolchem.com

Numerous studies have demonstrated the cytotoxic effects of isoxazole derivatives against a variety of cancer cell lines. For instance, a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine were synthesized and evaluated for their cytotoxicity. rsc.org These compounds showed anticancer activity against Colo205 (colon cancer), U937 (lymphoma), MCF7 (breast cancer), and A549 (lung cancer) cell lines, with particular effectiveness against the Colo205 cell line, where IC50 values ranged from 5.04–13 μM. rsc.org

Furthermore, studies on other isoxazole derivatives have shown their ability to induce low cytotoxic effects on normal cells, such as fibroblasts, while exhibiting antimicrobial activity, which is a desirable characteristic for potential therapeutic agents. mdpi.com

Table 4: In Vitro Cytotoxicity of Selected Isoxazole Derivatives

Compound/Derivative Cancer Cell Line(s) IC50 Values Reference(s)
Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine Colo205, U937, MCF7, A549 5.04–13 μM (against Colo205) rsc.org
2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) Fibroblasts (normal cells) No significant cytotoxicity observed. mdpi.com
2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) Fibroblasts (normal cells) Moderate cytotoxicity observed. mdpi.com

The anticancer effects of isoxazole derivatives are often attributed to their ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, and cell cycle regulation. For example, one promising isoxazole derivative, compound 20c from the series of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives, was found to induce G2/M cell cycle arrest in Colo205 cells. rsc.org This compound was also shown to significantly increase the levels of the tumor suppressor protein p53. rsc.org The activation of p53 led to an alteration in the balance of key mitochondrial proteins, such as Bcl-2 and Bax, which in turn accelerated the expression of caspases, ultimately leading to apoptosis. rsc.org This suggests that this isoxazole derivative acts as a small-molecule activator of p53, thereby regulating the equilibrium between cell proliferation and apoptosis. rsc.org

Anti-inflammatory and Immunomodulatory Effects

Isoxazole derivatives represent a major class of compounds investigated for their anti-inflammatory and immunomodulatory properties. mdpi.com Research has shown that these compounds can modulate immune responses and inhibit inflammatory processes through various mechanisms. mdpi.comnih.gov Their potential is highlighted by the successful development of drugs like Leflunomide, an isoxazole-based disease-modifying antirheumatic drug (DMARD). nih.govnih.gov

Studies have demonstrated that certain isoxazole derivatives can suppress the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α). nih.govnih.gov For instance, the isoxazole derivative MZO-2 was found to be highly effective in reducing ear edema and the number of lymphocytes in a mouse model of contact sensitivity. nih.gov Another study highlighted that indolyl–isoxazolidine derivatives significantly inhibited the production of TNF-α and IL-6 in macrophage cells and showed potent anti-inflammatory effects in carrageenan-induced edema models, comparable to the standard drug indomethacin. mdpi.com The anti-inflammatory action is often evaluated using in vivo models like the carrageenan-induced rat paw edema test, where the ability of a compound to reduce swelling is measured over time.

Enzyme Inhibition Studies (e.g., COX-1/2)

A primary mechanism for the anti-inflammatory effect of many isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation and pain. mdpi.com While COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is typically induced during inflammation. mdpi.com Therefore, selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects. mdpi.com The isoxazole-containing drug Valdecoxib (B1682126) is a known selective COX-2 inhibitor. nih.govwikipedia.org

Numerous studies have focused on synthesizing isoxazole derivatives and evaluating their inhibitory activity against COX-1 and COX-2. nih.govacs.org The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to determine the compound's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater COX-2 selectivity. nih.gov

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) for COX-2Reference
Celecoxib (Standard) 7.90 ± 0.090.08 ± 0.0198.75 nih.gov
Compound 2a 2.6330.9582.766 acs.org
Compound 2b 0.2390.1911.251 acs.org
Compound C3 22.57 ± 0.110.93 ± 0.0124.26 nih.gov
Compound C5 35.55 ± 0.130.85 ± 0.0441.82 nih.gov
Compound C6 33.94 ± 0.150.55 ± 0.0361.73 nih.gov
IXZ3 >100.95>10.5 acs.org

This table presents a selection of isoxazole derivatives and their reported COX enzyme inhibitory activities from various research studies. The specific structures of the compounds are detailed in the cited references.

Neuroprotective and Central Nervous System (CNS) Activities

The isoxazole scaffold is recognized as a privileged structure in the development of therapeutics for neuropsychiatric and neurodegenerative conditions. nih.govmdpi.com Derivatives have been designed to target various components of the central nervous system, including receptors for serotonin, dopamine (B1211576), and glutamate. nih.gov The potential for CNS activity is supported by findings that some isoxazole derivatives can cross the blood-brain barrier (BBB), a critical requirement for drugs targeting the brain. nih.gov

Research into isoxazole derivatives has revealed potential treatments for conditions like Parkinson's disease and Alzheimer's disease. mdpi.comnih.gov One area of investigation is the inhibition of monoamine oxidase B (MAO-B), an enzyme that breaks down dopamine. nih.gov Inhibiting MAO-B can increase dopamine levels, which is beneficial in Parkinson's disease. A study on a series of phenylisoxazole carbohydrazides found that while none inhibited MAO-A, many were significant inhibitors of MAO-B. The most potent compound, N'-(4-methylbenzylidene)-5-phenylisoxazole-3-carbohydrazide (6c), was a reversible and competitive inhibitor that showed neuroprotective effects in a mouse model of Parkinson's disease. nih.gov Other research has explored the inhibition of stearoyl-CoA desaturase (SCD) as a target for neurological disorders, with certain isoxazole-isoxazole and isoxazole-oxazole hybrids showing inhibitory activity against SCD1 and SCD5. mdpi.com

Other Emerging Therapeutic Applications

Antidiabetic Activity

A significant emerging application for isoxazole derivatives is in the management of diabetes mellitus. mdpi.comnih.gov A key therapeutic strategy for type 2 diabetes is to control postprandial hyperglycemia (the spike in blood sugar after a meal) by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase in the digestive tract. nih.gov By slowing the breakdown of complex carbohydrates into absorbable glucose, these inhibitors can reduce the rate of glucose absorption. nih.gov

Several studies have reported the synthesis of isoxazole-based compounds with potent α-amylase inhibitory activity. mdpi.combohrium.comresearchgate.net For example, a series of trifluoromethylated flavonoid-based isoxazoles were synthesized and evaluated for their ability to inhibit α-amylase. Many of the compounds showed significant inhibitory efficacy, with the most potent derivative exhibiting an IC₅₀ value comparable to that of acarbose, a clinically used antidiabetic drug. mdpi.com Molecular docking studies suggest that these compounds bind effectively to key residues in the active site of the α-amylase enzyme, explaining their inhibitory effects. mdpi.combohrium.com

Compound/Derivative TypeTarget EnzymeIC₅₀ (µM)Reference
Acarbose (Standard) α-Amylase12.4 ± 0.1 mdpi.com
Trifluoromethylated Flavonoid-based Isoxazole (3b) α-Amylase12.6 ± 0.2 mdpi.com
Trifluoromethylated Flavonoid-based Isoxazole (3h) α-Amylase14.6 ± 0.3 mdpi.com
Chromeno-isoxazolo-pyridine (Compound 6) α-Amylase9.20 ± 0.14 researchgate.net
Chromeno-isoxazolo-pyridine (Compound 1) α-Glucosidase3.00 ± 0.11 researchgate.net

This table showcases the inhibitory potential of various isoxazole derivatives against key enzymes involved in carbohydrate digestion. The specific structures of the compounds are detailed in the cited references.

Analgesic Properties

The analgesic (pain-relieving) properties of isoxazole derivatives are often linked to their anti-inflammatory effects, particularly the inhibition of the COX pathway. researchgate.net By reducing the production of prostaglandins, which sensitize nerve endings, these compounds can alleviate pain associated with inflammation. nih.gov The analgesic activity of novel compounds is frequently assessed using animal models such as the acetic acid-induced writhing test and the formalin test. nih.govnih.gov

In the writhing test, a mild irritant (acetic acid) is injected into the abdominal cavity of a mouse, causing characteristic stretching behaviors (writhes). Analgesic compounds reduce the number of these writhes. researchgate.netresearchgate.net The formalin test involves injecting a dilute formalin solution into a paw, which elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase. This model allows researchers to differentiate between centrally acting and peripherally acting analgesics. nih.govnih.gov Studies on indolyl–isoxazolidines have demonstrated significant analgesic effects in addition to their anti-inflammatory activity, indicating their potential as dual-action drugs. mdpi.com

Mechanistic Investigations of Biological Activity

Understanding the mechanism of action is crucial for the development of isoxazole-based therapeutics. Research has elucidated several key pathways through which these compounds exert their effects.

Anti-inflammatory and Analgesic Mechanisms: The most well-documented mechanism is the inhibition of COX-1 and COX-2 enzymes, which curtails prostaglandin (B15479496) synthesis. nih.govmdpi.com Some derivatives also show activity against lipoxygenase (LOX) pathways. nih.gov Beyond enzyme inhibition, isoxazoles can modulate the immune system by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6 and inhibiting the proliferation of immune cells. mdpi.comnih.gov

Neuroprotective Mechanisms: In the context of CNS disorders, the mechanisms involve the selective inhibition of enzymes such as MAO-B, which helps preserve dopamine levels in the brain. nih.gov Other identified mechanisms include the modulation of various CNS receptors and the inhibition of enzymes like SCD1 and SCD5, which are implicated in neurodegenerative processes. nih.govmdpi.com

Antidiabetic Mechanisms: The primary mechanism for the antidiabetic effects observed with isoxazole derivatives is the competitive inhibition of α-amylase and α-glucosidase. mdpi.comresearchgate.net This action slows carbohydrate digestion and reduces the influx of glucose into the bloodstream after meals.

Apoptosis Induction: In other therapeutic areas, such as oncology, certain isoxazole derivatives have been shown to induce apoptosis (programmed cell death). For instance, the compound MM3 was found to increase the expression of caspases and the Fas receptor in Jurkat cells, indicating a pro-apoptotic mechanism that may contribute to its immunosuppressive action. nih.gov

The versatility of the isoxazole scaffold allows for fine-tuning of its structure to target these diverse biological pathways, reinforcing its importance in modern drug discovery. nih.govmdpi.com

Identification of Biological Targets and Pathways

Research into derivatives based on the 3,5-substituted isoxazole core, characteristic of [5-(2-Furyl)isoxazol-3-yl]methanol, has identified several key biological targets and pathways. These findings are crucial for understanding their mechanism of action and potential therapeutic uses.

One of the most significant targets identified for isoxazole derivatives is the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) . nih.gov This nuclear receptor is a key regulator of T-helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines, making it a critical target for autoimmune diseases. Studies have shown that certain trisubstituted isoxazoles act as selective allosteric ligands, binding to a site distinct from the natural agonist binding pocket. nih.gov This allosteric modulation can offer higher selectivity and a synergistic effect with endogenous molecules. nih.gov

In the context of inflammation, isoxazole derivatives have been found to inhibit Cyclooxygenase (COX) enzymes . frontiersin.orgresearchgate.net Specifically, research has focused on the development of selective COX-2 inhibitors. The COX-2 isozyme is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. ijper.org By selectively targeting COX-2 over the constitutively expressed COX-1, these compounds aim to reduce inflammatory symptoms with fewer gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.orgresearchgate.net

For prostate cancer, isoxazolyl-steroidal derivatives have been shown to target the androgen signaling pathway. mdpi.com Key targets in this pathway include the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase) , which is essential for testosterone (B1683101) biosynthesis, and the androgen receptor (AR) itself. mdpi.com Compounds that can inhibit CYP17A1 activity or diminish the transcriptional activity of the AR are being investigated as potential treatments for prostate cancer. mdpi.com

In the realm of infectious diseases, isoxazole derivatives have demonstrated antimicrobial and antifungal properties by targeting essential microbial enzymes. nih.govmdpi.com For bacterial infections, identified targets include glucosamine-6-phosphate synthase and aspartic proteinase . nih.gov For fungal infections, particularly those caused by Candida species, the target is often the CYP51 enzyme (lanosterol 14α-demethylase), which is a critical component of the ergosterol biosynthesis pathway, the fungal equivalent of cholesterol. mdpi.com

Therapeutic AreaBiological Target/PathwayCompound ClassReference
Autoimmune DiseaseRetinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt)Trisubstituted isoxazoles nih.gov
InflammationCyclooxygenase-2 (COX-2)Isoxazole derivatives frontiersin.orgresearchgate.netijper.org
Prostate CancerCYP17A1 enzyme and Androgen Receptor (AR)Isoxazolyl steroids mdpi.com
Bacterial InfectionsGlucosamine-6-phosphate synthase, Aspartic proteinaseBenzofuran-isoxazole hybrids nih.gov
Fungal InfectionsCYP51 enzyme (Ergosterol synthesis)Pyrazolyl-dihydrooxazoles mdpi.com

Ligand-Receptor Interactions (in silico and in vitro)

The interaction between isoxazole-based ligands and their biological targets has been elucidated through a combination of in vitro biochemical assays and in silico computational modeling. These studies provide a detailed picture of the binding modes and the specific molecular interactions that drive biological activity.

For the RORγt receptor, X-ray crystallography has provided high-resolution co-crystal structures, revealing that isoxazole-based inverse agonists bind to an allosteric pocket located between helices 3, 4, 11, and 12 of the ligand-binding domain. nih.gov This binding is stabilized by specific polar interactions. For instance, a hydrogen-bond-donating group on the isoxazole's C-5 substituent, such as a pyrrole (B145914) N-H, can form a crucial hydrogen bond with the backbone carbonyls of residues Leu353 and Lys354, significantly enhancing potency. nih.gov

In silico molecular docking and molecular dynamics simulations have been instrumental in understanding the binding of isoxazole derivatives to the active site of the COX-2 enzyme. frontiersin.orgresearchgate.net These computational studies help rationalize the observed selectivity of the compounds for COX-2 over COX-1 and predict the binding orientations within the enzyme's active pocket. frontiersin.orgresearchgate.net Similarly, molecular docking was used to describe the interaction of isoxazolyl steroids with the active sites of CYP17A1 and the androgen receptor, confirming their potential as inhibitors. mdpi.com

In the context of antifungal research, molecular docking studies of pyrazolyl-dihydrooxazole derivatives against the CYP51 enzymes of various Candida species have shown a good correlation with in vitro antifungal activity. mdpi.com The in silico results indicated a high affinity for the enzyme's active site, which was then confirmed by low minimum inhibitory concentration (MIC) values in laboratory tests. mdpi.com These studies highlight how computational chemistry can predict binding affinity and guide the synthesis of more potent antimicrobial agents. nih.gov

Ligand ClassReceptor/EnzymeKey Interactions/FindingsMethodologyReference
Trisubstituted isoxazolesRORγtBinds to an allosteric site between helices 3, 4, 11, and 12. H-bond with Leu353 and Lys354 backbone.X-ray Crystallography nih.gov
Isoxazole derivativesCOX-2Rationalized binding orientation and selectivity for the COX-2 active site.Molecular Docking, Molecular Dynamics frontiersin.orgresearchgate.net
Isoxazolyl steroidsCYP17A1, Androgen ReceptorPredicted binding interactions within the active sites, confirming inhibitory potential.Molecular Docking mdpi.com
Pyrazolyl-dihydrooxazolesFungal CYP51Predicted high binding affinity for the active site, correlating with in vitro antifungal activity.Molecular Docking, In vitro assays mdpi.com
Benzofuran-isoxazole hybridsBacterial ProteinsPredicted binding affinity and interactions with target proteins like glucosamine-6-phosphate synthase.Molecular Docking nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For derivatives of this compound, SAR studies have been pivotal in optimizing potency, selectivity, and pharmacokinetic properties. nih.gov

In the development of RORγt inverse agonists, extensive SAR studies on the trisubstituted isoxazole core have yielded highly potent compounds. nih.gov Research demonstrated that the C-5 position of the isoxazole ring is critical for activity. The presence of a hydrogen-bond-donating heterocycle, like a pyrrole, at this position significantly increases potency through interactions with the receptor's backbone. nih.gov Further exploration showed that even repositioning the hydrogen bond donor by changing the pyrrole's attachment point could maintain good potency. nih.gov Conversely, modifying the C-4 position with a primary alcohol provided a functional handle for further derivatization to fine-tune the molecule's properties. nih.gov

For anti-inflammatory agents targeting COX enzymes, SAR studies have revealed the importance of substituents on the isoxazole ring system. In one study of thieno[2,3-d]pyrimidine (B153573) derivatives, a compound featuring a para-fluorophenyl substituent was identified as the most potent and selective COX-2 inhibitor among the synthesized series. ijper.org This highlights the impact of specific electronic and steric features of the substituents on biological activity.

In the search for new anti-prostate cancer agents, a series of 3β-hydroxy-5-ene steroids bearing different isoxazole fragments in their side chain were synthesized and evaluated. mdpi.com This systematic variation led to the identification of (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol as a lead compound that effectively suppressed androgen receptor signaling and protein levels in prostate cancer cell lines. mdpi.com

SAR studies have also been crucial in optimizing the antimicrobial activity of isoxazole derivatives. The evaluation of a series of novel benzofuran-isoxazole hybrids against various bacterial and fungal strains identified compounds with specific substitution patterns (e.g., compounds 8a, 8f, 8g, 8h, 8m) that exhibited a good antibacterial profile. nih.gov Similarly, the synthesis of various 3,5-diaryl isoxazoline (B3343090)/isoxazole hybrids with different linker architectures was performed to understand the mechanism of action and optimize anticancer activity. nih.gov These studies underscore the power of systematic chemical modification to enhance the desired biological effects of the isoxazole scaffold.

Compound SeriesTargetKey SAR FindingReference
Trisubstituted isoxazolesRORγtA hydrogen-bond-donating heterocycle at the C-5 position is crucial for high potency. nih.gov
Thieno[2,3-d]pyrimidinesCOX-2A para-fluorophenyl substituent resulted in the most potent and selective inhibition. ijper.org
Isoxazolyl steroidsAndrogen ReceptorA (3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl group at C-17 of the steroid core showed optimal activity. mdpi.com
Benzofuran-isoxazole hybridsBacterial enzymesSpecific substitution patterns on the phenylmethanone moiety led to enhanced antibacterial profiles. nih.gov

Advanced Applications and Future Research Directions

Potential in Material Science and Functional Materials Development

The isoxazole (B147169) ring is a versatile building block in organic synthesis and has applications in various fields, including material science. researchgate.net Isoxazole derivatives have been utilized as dyes, electric insulating oils, and high-temperature lubricants. researchgate.net Furthermore, polyisoxazoles are noted for their potential application as semiconductors. researchgate.net The stability of the isoxazole ring allows for the creation of functionally complex derivatives, while its capacity for cleavage under specific conditions makes it a useful intermediate in synthesis. researchgate.net

The furan (B31954) moiety within [5-(2-Furyl)isoxazol-3-yl]methanol also contributes to its potential in material science. Furans are known to participate in Diels-Alder reactions, a powerful tool for polymer synthesis and modification. This reactivity allows for the development of reversible and self-healing polymers, as well as the formation of cross-linked networks that can enhance the thermal and mechanical properties of materials. The incorporation of the furan group into polymer chains can lead to the creation of novel materials with tailored properties for applications such as advanced coatings, adhesives, and composites.

Role in Chemical Biology for Probe Development and Target Validation

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The development of probes that can react with specific functional groups in complex biological mixtures is a key area of research. beilstein-journals.org The furan moiety of this compound presents an opportunity for the development of such probes. beilstein-journals.org

A maleimide-based probe has been developed to identify furan moieties in complex cell supernatants through a [4+2] Diels-Alder cycloaddition. beilstein-journals.org This method allows for the labeling and subsequent identification of furan-containing natural products, which are often produced at low levels. beilstein-journals.org This approach could be adapted to use this compound or its derivatives to probe for specific interactions or to identify its metabolic fate within biological systems. The isoxazole core, with its diverse biological activities, further enhances the potential of this compound as a scaffold for developing targeted chemical probes. researchgate.netresearchgate.net

Emerging Trends in Isoxazole-Based Drug Discovery and Development

The isoxazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netrsc.org Recent advances in synthetic methodologies have enabled the creation of a diverse array of isoxazole derivatives with improved bioactivity and selectivity. researchgate.netrsc.org

One of the emerging trends in isoxazole-based drug discovery is the development of PARP (poly-ADP ribose polymerase) inhibitors for cancer therapy. nih.gov While no isoxazole-based PARP inhibitors are currently approved, their ability to target multiple pathways within cancer cells makes them promising candidates for future drug design. nih.gov The flexible molecular design of isoxazoles allows for modifications to enhance their therapeutic properties. nih.gov Additionally, the combination of the isoxazole moiety with natural products like curcumin (B1669340) has been shown to produce bioactive compounds with potential anticancer properties. espublisher.comespublisher.com

The broad spectrum of activities associated with isoxazole derivatives underscores their continued importance in pharmaceutical research and their potential to address unmet medical needs. researchgate.netrsc.org

Considerations for Multi-Targeted Therapies and Personalized Medicine Approaches

The multifactorial nature of complex diseases like cancer and Alzheimer's has led to a shift from single-target drugs to multi-target-directed ligands (MTDLs). researchgate.netrsc.orgnih.gov The isoxazole scaffold is well-suited for the development of MTDLs due to its ability to interact with multiple biological targets. researchgate.netrsc.org

In the context of Alzheimer's disease, for example, researchers are developing compounds that can simultaneously inhibit acetylcholinesterase and butyrylcholinesterase, prevent the aggregation of amyloid-beta and tau proteins, and chelate bioactive metals. nih.govmdpi.com The versatile chemical nature of the isoxazole ring allows for its incorporation into hybrid molecules designed to hit multiple pathological pathways. mdpi.com

Personalized medicine, which aims to tailor treatment to individual patient characteristics, can also benefit from the development of versatile scaffolds like isoxazole. The ability to fine-tune the biological activity of isoxazole derivatives through structural modifications could lead to the development of drugs that are more effective and have fewer side effects for specific patient populations. researchgate.netrsc.org

Future Outlook and Unexplored Research Avenues for this compound

The future for this compound appears promising, with several unexplored research avenues. A primary area for future investigation is the systematic exploration of its biological activities. While the isoxazole core is known for a wide range of pharmacological effects, the specific properties of this particular compound remain largely uncharacterized. researchgate.netrsc.orgwisdomlib.org

Further research into the synthesis of derivatives of this compound could unlock new therapeutic potential. researchgate.netnih.gov Modifications to both the furan and isoxazole rings could lead to compounds with enhanced activity against specific targets. For instance, creating hybrid molecules by combining the this compound scaffold with other known bioactive fragments could lead to novel MTDLs. mdpi.com

In material science, the investigation of polymers incorporating this compound could lead to the development of advanced materials with unique properties. researchgate.net Research could focus on the synthesis and characterization of these polymers, exploring their potential applications in areas such as electronics, coatings, and biomedical devices.

Finally, the development of this compound-based chemical probes could provide valuable tools for basic research, enabling a deeper understanding of various biological processes. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing [5-(2-Furyl)isoxazol-3-yl]methanol, and how do reaction conditions impact yields?

  • Methodology :

  • Grignard Reaction : Ethyl 5-(aryl)isoxazole-3-carboxylate derivatives (e.g., similar to [5-(3-chlorophenyl)isoxazol-3-yl]methanol in ) can react with methylmagnesium halides (CH₃MgX) in tetrahydrofuran (THF) under inert conditions to yield the methanol derivative. Optimize temperature (reflux) and stoichiometry to improve yields.
  • Catalytic Coupling : Use Pd(PPh₃)₂Cl₂ and CuI as catalysts for Sonogashira or Suzuki couplings to attach the furyl group to the isoxazole core (see for analogous procedures).
  • Yield Considerations : In related syntheses (e.g., phenyl carbamate derivatives), yields of ~58% were achieved using reflux conditions with DMAP and triethylamine .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., [5-(4-fluorophenyl)isoxazol-3-yl]methanol ). The furyl protons typically resonate at δ 6.3–7.4 ppm, while the isoxazole C-3 methanol group appears near δ 4.5–5.0 ppm.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/THF mixtures (see for analogous isoxazole-imine crystallization).

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict electronic properties and reactivity of this compound?

  • Computational Workflow :

Geometry Optimization : Use Gaussian 16 with the PM6 semi-empirical method to optimize molecular geometry in solvents like DMF or water .

Electronic Properties : Calculate HOMO-LUMO gaps (e.g., 4.2–5.1 eV for related isoxazole derivatives ) to predict redox behavior.

Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions.

  • Validation : Compare computed IR/Raman spectra with experimental data to assess accuracy.

Q. What strategies resolve contradictions in spectroscopic data for isoxazole derivatives?

  • Case Study : If NMR signals for the furyl and isoxazole protons overlap:

  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign peaks unambiguously.
  • Isomer Analysis : Check for regioisomers (e.g., 3- vs. 5-substituted isoxazoles) via HPLC-MS .
    • Example : In [5-(4-chlorophenyl)isoxazol-3-yl]methanol, regioselective synthesis and X-ray data confirmed the substitution pattern .

Q. How can reaction conditions be optimized to enhance selectivity for this compound?

  • Factors to Test :

  • Catalyst Loading : Vary Pd/Cu ratios (e.g., 1–5 mol%) to minimize side products in coupling steps .
  • Solvent Polarity : Compare THF (non-polar) vs. DMF (polar) for cyclization steps.
  • Temperature : Higher temperatures (80–100°C) may improve furyl group incorporation but risk decomposition.
    • Data-Driven Approach : Use Design of Experiments (DoE) to statistically analyze yield vs. variables like time, temperature, and solvent .

Q. What biological activities are predicted for this compound based on structural analogs?

  • Analog Studies :

  • Acetylcholinesterase Inhibition : Isoxazol-3-yl carbamates (e.g., 5-(pentan-2-yl)isoxazol-3-yl derivatives) show AChE inhibition .
  • Anticancer Potential : Coumarin-isoxazole hybrids (e.g., 7-methoxy-4-methyl-8-[5-aryl-isoxazol-3-yl] derivatives) exhibit cytotoxic activity .
    • Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., Notum carboxylesterase ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.